Carboxyaminoimidazol-Ribonukleotid
Übersicht
Beschreibung
5-Aminoimidazol-4-carboxamid-Ribonukleotid (CAIR) ist ein Zwischenprodukt bei der Biosynthese von Purinen, die wichtige Bestandteile von Nukleinsäuren sind. CAIR spielt eine entscheidende Rolle bei der Bildung von Inosinmonophosphat, einem Vorläufer von Adenosinmonophosphat und Guanosinmonophosphat. Diese Verbindung ist auch bekannt für ihre Fähigkeit, die AMP-aktivierte Proteinkinase (AMPK) zu aktivieren, was sie für die Stoffwechselregulation und potenzielle therapeutische Anwendungen von Bedeutung macht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von CAIR beinhaltet typischerweise die Umwandlung von 5-Aminoimidazol-Ribonukleotid (AIR) zu CAIR durch die Wirkung von Phosphoribosylaminoimidazol-Carboxylase. Dieses Enzym katalysiert die Carboxylierung von AIR zur Bildung von CAIR. Die Reaktionsbedingungen erfordern im Allgemeinen eine gepufferte wässrige Lösung mit einem pH-Bereich von 7,5 bis 8,5 und einer Temperatur von etwa 37 °C .
Industrielle Produktionsmethoden
Die industrielle Produktion von CAIR kann durch biotechnologische Verfahren unter Verwendung gentechnisch veränderter Mikroorganismen erreicht werden. Diese Mikroorganismen sind so konzipiert, dass sie die für die Biosynthese von CAIR notwendigen Enzyme überexprimieren, was eine großtechnische Produktion ermöglicht. Das Verfahren beinhaltet die Fermentation, gefolgt von Reinigungsschritten wie der Chromatographie, um die Verbindung zu isolieren .
Wissenschaftliche Forschungsanwendungen
CAIR hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: CAIR wird als Zwischenprodukt bei der Synthese von Purinnukleotiden verwendet, die für die DNA- und RNA-Synthese essentiell sind.
Biologie: CAIR wird für seine Rolle in Stoffwechselwegen und seine Fähigkeit untersucht, die AMP-aktivierte Proteinkinase (AMPK) zu aktivieren, die an der zellulären Energiehomöostase beteiligt ist.
Medizin: CAIR und seine Derivate werden aufgrund ihrer Fähigkeit, die AMPK-Aktivität zu modulieren, für ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit untersucht.
Wirkmechanismus
CAIR übt seine Wirkungen in erster Linie durch die Aktivierung der AMP-aktivierten Proteinkinase (AMPK) aus. AMPK ist ein wichtiger Regulator der zellulären Energiehomöostase, und seine Aktivierung führt zu einer erhöhten Glukoseaufnahme, Fettsäureoxidation und mitochondrialen Biogenese. CAIR aktiviert AMPK, indem es Adenosinmonophosphat nachahmt, an den AMPK-Komplex bindet und eine Konformationsänderung induziert, die seine Aktivität verstärkt. Diese Aktivierung löst eine Kaskade von nachgeschalteten Signalwegen aus, die verschiedene Stoffwechselprozesse regulieren .
Wirkmechanismus
Target of Action
Carboxyaminoimidazole ribotide primarily targets the Bifunctional purine biosynthesis protein PURH . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for the production of DNA and RNA.
Mode of Action
Carboxyaminoimidazole ribotide is an intermediate in the generation of inosine monophosphate . It is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . The nucleoside form of Carboxyaminoimidazole ribotide, acadesine, enters cardiac cells to inhibit adenosine kinase and adenosine deaminase . It enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .
Biochemical Pathways
Carboxyaminoimidazole ribotide is involved in the formation of purine nucleotides via inosine-5-monophosphate . It is an intermediate in the adenine pathway and is synthesized from 5′-phosphoribosylformylglycinamidine by AIR synthetase . The carboxylate of Carboxyaminoimidazole ribotide is directly transferred to generate 5-amino-1-(5-phospho-d-ribosyl)imidazole-4-carboxylate .
Pharmacokinetics
coli , suggesting that it may be produced and metabolized within microbial cells.
Result of Action
The result of Carboxyaminoimidazole ribotide’s action is the generation of inosine monophosphate , a crucial precursor for the synthesis of adenine and guanine, which are key components of DNA and RNA. This suggests that Carboxyaminoimidazole ribotide plays a significant role in nucleic acid synthesis and, therefore, in cellular replication and function.
Action Environment
The action of Carboxyaminoimidazole ribotide is influenced by the biochemical environment within the cell. As a metabolite of E. coli , its production and function are likely to be influenced by factors such as the availability of precursor molecules and the activity of enzymes involved in its synthesis and utilization
Biochemische Analyse
Biochemical Properties
Carboxyaminoimidazole ribotide is involved in the de novo synthesis of purines. It is formed by the enzyme phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribotide to carboxyaminoimidazole ribotide . This compound interacts with various enzymes and proteins, including phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase, which further convert it into other intermediates in the purine biosynthesis pathway . These interactions are essential for the proper functioning of the purine biosynthesis pathway and the maintenance of cellular nucleotide pools.
Cellular Effects
Carboxyaminoimidazole ribotide influences various cellular processes, including cell division and growth. It plays a critical role in maintaining the cellular pool of purines, which are necessary for DNA and RNA synthesis . Disruptions in the levels of carboxyaminoimidazole ribotide can lead to impaired cell division and growth, potentially causing neurological impairments and other cellular dysfunctions . Additionally, carboxyaminoimidazole ribotide may impact cell signaling pathways and gene expression by modulating the availability of purine nucleotides .
Molecular Mechanism
At the molecular level, carboxyaminoimidazole ribotide exerts its effects by participating in the purine biosynthesis pathway. It binds to and is converted by specific enzymes, such as phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase . These enzymes facilitate the conversion of carboxyaminoimidazole ribotide into subsequent intermediates, ultimately leading to the production of inosine monophosphate, a precursor for adenine and guanine nucleotides . This process is essential for maintaining the balance of purine nucleotides within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of carboxyaminoimidazole ribotide can vary depending on the conditions. Studies have shown that carboxyaminoimidazole ribotide is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term effects of carboxyaminoimidazole ribotide on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of carboxyaminoimidazole ribotide vary with different dosages in animal models. At low doses, carboxyaminoimidazole ribotide supports normal cellular function and purine biosynthesis . At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential neurological impairments . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Carboxyaminoimidazole ribotide is a key intermediate in the de novo purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide by the enzyme phosphoribosylaminoimidazole carboxylase . This compound is further converted into other intermediates, such as succinylaminoimidazolecarboxamide ribotide, by phosphoribosylaminoimidazole succinocarboxamide synthase . These metabolic pathways are essential for the production of purine nucleotides, which are crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells, carboxyaminoimidazole ribotide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of carboxyaminoimidazole ribotide within cells are influenced by these interactions, ensuring that it reaches the necessary sites for purine biosynthesis .
Subcellular Localization
Carboxyaminoimidazole ribotide is primarily localized in the cytoplasm, where it participates in the purine biosynthesis pathway . It may also be found in other cellular compartments, such as the nucleus, depending on the specific cellular context and requirements . The subcellular localization of carboxyaminoimidazole ribotide is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAIR typically involves the conversion of 5-aminoimidazole ribonucleotide (AIR) to CAIR through the action of phosphoribosylaminoimidazole carboxylase. This enzyme catalyzes the carboxylation of AIR to form CAIR. The reaction conditions generally require a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature of around 37°C .
Industrial Production Methods
Industrial production of CAIR can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of CAIR, allowing for large-scale production. The process involves fermentation, followed by purification steps such as chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CAIR durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: CAIR kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Die Reduktion von CAIR kann zur Bildung reduzierter Analoga führen, die in verschiedenen biochemischen Wegen verwendet werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat. Die Reaktionen werden typischerweise in wässrigen Lösungen bei Raumtemperatur durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, oft in organischen Lösungsmitteln wie Ethanol oder Tetrahydrofuran.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CAIR, die in weiteren biochemischen und pharmazeutischen Anwendungen eingesetzt werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosinmonophosphat (AMP): AMP ist wie CAIR am Energiestoffwechsel beteiligt und kann AMPK aktivieren.
Inosinmonophosphat (IMP): IMP ist ein Vorläufer sowohl von Adenosinmonophosphat als auch von Guanosinmonophosphat, ähnlich wie CAIR.
Guanosinmonophosphat (GMP): GMP ist ein weiteres Purinnukleotid, das strukturelle Ähnlichkeiten mit CAIR aufweist.
Einzigartigkeit von CAIR
CAIR ist einzigartig in seiner spezifischen Rolle als Zwischenprodukt im Purinbiosyntheseweg und seiner Fähigkeit, die AMP-aktivierte Proteinkinase zu aktivieren. Diese duale Funktionalität macht es zu einer wertvollen Verbindung sowohl in der biochemischen Forschung als auch in potenziellen therapeutischen Anwendungen .
Biologische Aktivität
Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo purine biosynthesis pathway, playing a significant role in cellular metabolism and potential therapeutic applications. This article explores its biological activity, enzymatic functions, and implications in various fields, particularly in oncology and antibiotic development.
Chemical Structure and Function
CAIR, chemically known as 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole, has the molecular formula . It is characterized by an imidazole ring, a carboxyl group, and a ribose phosphate moiety. These structural components are essential for its biological functions, particularly its role as an intermediate in purine metabolism.
Role in Purine Biosynthesis
CAIR is synthesized from 5-aminoimidazole ribonucleotide (AIR) through the action of the enzyme 5-(carboxyamino)imidazole ribonucleotide synthase (PurK) and subsequently converted to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by N5-carboxyaminoimidazole ribonucleotide mutase (PurE). This transformation is crucial for nucleotide synthesis, which is vital for DNA and RNA production.
Enzymatic Reactions Involving CAIR
The following table summarizes the key enzymatic reactions involving CAIR:
Enzyme | Reaction | Product |
---|---|---|
PurK | AIR + bicarbonate → CAIR | CAIR |
PurE | N5-CAIR → 4-carboxy-5-aminoimidazole ribonucleotide | 4-CAIR |
Oncology Applications
Recent studies have indicated that CAIR may have therapeutic potential in treating acute myeloid leukemia (AML). Research demonstrated that AICAr (a related compound) induces differentiation in non-acute promyelocytic leukemia (non-APL) AML blasts. This differentiation was assessed using MTT assays for cell viability and flow cytometry for morphological analysis. RNA sequencing revealed significant gene expression changes associated with these processes.
Antibiotic Development
The unique enzymatic pathways involving CAIR in bacteria present opportunities for antibiotic development. The enzymes PurK and PurE, which facilitate the conversion of AIR to CAIR, are not conserved across all organisms. This specificity allows for the design of selective inhibitors targeting these bacterial enzymes. Structural studies of these enzymes from Staphylococcus aureus have provided insights into their function and potential as drug targets .
Case Studies
- Acute Myeloid Leukemia : In a study involving bone marrow samples from AML patients, CAIR's role was evaluated through ex vivo cultures of leukemia blasts. The study found that AICAr treatment led to significant differentiation of these blasts, suggesting a potential therapeutic pathway for non-APL AML.
- Antibiotic Resistance : Research on S. aureus highlighted the differences in purine biosynthesis between humans and bacteria. The characterization of PurK and PurE enzymes revealed structural features that could be exploited for drug design against methicillin-resistant strains .
Eigenschaften
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVULMDJZXYMSG-ZIYNGMLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208716 | |
Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6001-14-5 | |
Record name | CAIR | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6001-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxyaminoimidazole ribotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOXYAMINOIMIDAZOLE RIBOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2'-hydroxyl group in Carboxyaminoimidazole Ribotide (CAIR) for its interaction with Phosphoribosyl-aminoimidazole-succinocarboxamide-synthetase (SAICAR-synthetase)?
A1: Research suggests that the presence of the 2'-hydroxyl group in the ribose fragment of CAIR is not an absolute requirement for the enzymatic reaction with SAICAR-synthetase. [] This finding was based on studies exploring the substrate specificity of SAICAR-synthetase from Saccharomyces cerevisiae yeast using various CAIR analogs. Interestingly, 2'-deoxy-CAIR, lacking the 2'-hydroxyl group, functions as a substrate for yeast SAICAR-synthetase as well as for its avian liver and human erythrocyte counterparts. [] This suggests that modifications at the 2' position of the ribose moiety might be tolerated, opening avenues for developing CAIR analogs with altered functionalities.
Q2: Can you elaborate on the use of CAIR analogs in studying Phosphoribosyl aminoimidazole carboxylase from Saccharomyces cerevisiae?
A2: While the provided abstracts don't delve into the specifics of utilizing CAIR analogs for studying Phosphoribosyl aminoimidazole carboxylase, they highlight the importance of CAIR in its activity determination. [, ] This implies that CAIR, or its analogs, could be employed as tools to investigate the enzyme's kinetics, inhibition profiles, and potential mechanisms of action. Further research focusing on the interaction of various CAIR analogs with this enzyme would be needed to understand its substrate specificity and potential applications in research and drug discovery.
Q3: What are the implications of the discovery that certain aspartic acid analogs can serve as alternative substrates for SAICAR-synthetase?
A3: Research indicates that L-malic acid, β-threo-oxy-aspartic acid, β-threo-fluoro-aspartic acid, and alanosine, all aspartic acid analogs, can act as substrates for yeast SAICAR-synthetase. [] This finding is particularly interesting as it suggests a potential role for malate as an alternative substrate for the SAICAR-synthetase reaction in vivo. [] This discovery may have significant implications for understanding metabolic pathways and potential points of regulation in yeast and other organisms. Further investigations are necessary to confirm the in vivo relevance of malate utilization by SAICAR-synthetase and its potential impact on cellular processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.